Technical Guide: Physicochemical and Biological Profile of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
Technical Guide: Physicochemical and Biological Profile of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid
Abstract: This document provides a comprehensive technical overview of 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, a molecule designed with functional groups characteristic of targeted covalent inhibitors. While specific data for this compound is not extensively available in public literature, its structural motifs—an N-acryloyl piperidine core and a 4-hydroxy-4-acetic acid substitution—allow for a detailed, experience-based analysis of its likely physicochemical properties, mechanism of action, and potential therapeutic applications. This guide synthesizes information from analogous structures, particularly Bruton's tyrosine kinase (BTK) inhibitors, to project a scientific profile and propose robust methodologies for its synthesis, characterization, and biological evaluation.
Introduction and Design Rationale
The compound 2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid, hereafter referred to as Compound A, incorporates three key chemical features that define its scientific interest:
-
The Acryloyl "Warhead": The N-prop-2-enoyl group is an α,β-unsaturated carbonyl system. This functionality is a well-established Michael acceptor, designed to react with nucleophilic residues, most notably cysteine, on target proteins. This reaction forms a stable, irreversible covalent bond, a strategy used to achieve prolonged and potent target inhibition.[1][2][3]
-
The Piperidine Scaffold: The piperidine ring serves as a rigid, three-dimensional scaffold. It correctly orients the acryloyl group for interaction with the target protein's active site while providing a framework for further chemical modification to optimize properties like selectivity and pharmacokinetics.
-
The Hydroxyacetic Acid Moiety: The geminal hydroxy and acetic acid groups at the 4-position significantly influence the molecule's polarity and solubility. The carboxylic acid can act as a hydrogen bond donor and acceptor and provides a handle for salt formation, potentially improving aqueous solubility and bioavailability.
The combination of these features strongly suggests that Compound A is designed as a targeted covalent inhibitor, likely for a protein kinase. The most prominent class of drugs utilizing this chemistry are inhibitors of Bruton's tyrosine kinase (BTK), such as ibrutinib, which are critical in treating B-cell malignancies.[1][4][5]
Physicochemical Properties
While experimental data for Compound A is not publicly available, its properties can be reliably predicted based on its structure. These properties are crucial for formulation, administration, and pharmacokinetic performance.
| Property | Predicted Value / Information | Source / Rationale |
| CAS Number | 2567498-37-5 | |
| Molecular Formula | C10H15NO4 | |
| Molecular Weight | 213.23 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Based on similar small molecules like ibrutinib.[6] |
| Solubility | Predicted to have low solubility in water, but soluble in organic solvents like DMSO and methanol. | The carboxylic acid improves polarity, but the overall structure retains significant nonpolar character. Ibrutinib is practically insoluble in water.[6][7] |
| pKa | ~4.0-5.0 (Carboxylic Acid), ~8.0-9.0 (Piperidine Nitrogen, if protonated) | Estimated from standard pKa values for acetic acid and piperidine derivatives. |
| LogP | ~0.5 - 1.5 | Estimated based on structural analogues. The hydroxy and acid groups decrease lipophilicity compared to simpler N-acryloyl piperidines. |
Proposed Synthetic Pathway
The synthesis of Compound A can be approached through a logical, multi-step sequence common in medicinal chemistry. The key steps involve the preparation of the core piperidine intermediate followed by N-acylation.
Workflow for Synthesis of Compound A
Caption: Proposed synthetic workflow for Compound A.
Detailed Protocol:
-
Synthesis of the Piperidine Core Intermediate: A common starting material is a commercially available N-protected 4-piperidone, such as N-Boc-4-piperidone.[8]
-
Step 1a: Enolate Addition. The synthesis of the (4-hydroxypiperidin-4-yl)acetic acid core can be achieved by reacting the ketone with a suitable acetate enolate. For example, treating acetic acid with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) generates the dianion, which can then react with N-benzyl-4-piperidone to form (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid.[9]
-
Step 1b: Protection. The carboxylic acid may be protected as an ester (e.g., tert-butyl ester) to prevent side reactions in subsequent steps.[10]
-
-
Deprotection of the Piperidine Nitrogen:
-
If an N-Boc protecting group is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
If an N-benzyl group is used, it is typically removed via catalytic hydrogenation (e.g., H2, Pd/C).[10] This yields the key intermediate, 2-(4-hydroxypiperidin-4-yl)acetic acid.[11][12]
-
-
N-Acryloylation: The final step is the coupling of the secondary amine of the piperidine ring with acryloyl chloride.[13]
-
The piperidine intermediate is dissolved in an aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.
-
Acryloyl chloride is added dropwise, typically at 0 °C, and the reaction is allowed to warm to room temperature.
-
Purification is performed using standard techniques such as column chromatography to yield the final product.
-
Mechanism of Action: Targeted Covalent Inhibition
The defining feature of Compound A is its potential to act as a targeted covalent inhibitor. This mechanism proceeds in two steps:
-
Reversible Binding: The inhibitor first binds non-covalently to the target protein's active site. The affinity of this initial binding is described by the inhibition constant (Ki).[14]
-
Irreversible Covalent Bonding: Once properly oriented in the active site, the acryloyl warhead is positioned near a nucleophilic residue (typically a cysteine). The thiol side chain of the cysteine attacks the β-carbon of the acrylamide in a Michael addition reaction, forming a permanent covalent bond.[4][5] The rate of this step is defined by the constant kinact.[14]
The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[15]
Caption: Two-step mechanism of covalent inhibition.
This covalent bonding leads to irreversible inactivation of the enzyme, providing a durable pharmacological effect that can last longer than the pharmacokinetic lifetime of the drug itself.[16]
Proposed Biological Evaluation Workflow
To characterize the biological activity of Compound A, a systematic screening cascade should be employed. Assuming a kinase target (e.g., BTK), the workflow would be as follows:
Caption: Proposed biological evaluation cascade for Compound A.
Protocol: Determination of kinact/Ki by Intact Protein Mass Spectrometry
This method directly measures the rate of covalent modification of the target protein and is independent of substrate competition.[17][18]
-
Materials:
-
Purified recombinant target kinase (e.g., BTK).
-
Compound A stock solution in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Quenching Solution (e.g., 0.1% formic acid).
-
-
Procedure:
-
Prepare a reaction mixture by diluting the target kinase to a fixed concentration (e.g., 1 µM) in the assay buffer.
-
Initiate the reaction by adding various concentrations of Compound A (typically covering a range around the expected Ki).
-
Incubate the reactions at a constant temperature (e.g., 25 °C).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction and immediately stop the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of the unmodified enzyme and the enzyme-inhibitor covalent adduct.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of modified enzyme against time.
-
Fit the data to a pseudo-first-order equation to obtain the observed rate constant (kobs) for each concentration.
-
Plot the kobs values against the inhibitor concentration [I].
-
Fit this second plot to the equation: kobs = kinact * [I] / (Ki + [I]) to determine the kinetic parameters kinact and Ki.[17]
-
Safety and Handling
Acrylamide-containing compounds are reactive electrophiles and should be handled with appropriate care.
-
Chemical Reactivity: As Michael acceptors, they can react with biological nucleophiles other than the intended target, leading to potential off-target toxicities.
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(4-Hydroxy-1-prop-2-enoylpiperidin-4-yl)acetic acid is a molecule rationally designed to function as a targeted covalent inhibitor. Its structural features suggest a strong potential for high-potency, irreversible inhibition of a target protein, likely a kinase containing a reactive cysteine in its active site. The proposed synthetic route is feasible using established chemical methodologies. A rigorous biological evaluation, beginning with quantitative kinetic characterization and progressing through cellular and selectivity assays, is essential to validate its therapeutic potential and define its safety profile. This guide provides the foundational framework for researchers to undertake a comprehensive investigation of this promising compound.
References
-
Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. (2025). Wiley Online Library. [Link]
-
Mechanisms for the action of representative BTK inhibitors. a Chemical... - ResearchGate. ResearchGate. [Link]
-
DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. (2022). EMJ. [Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2020). PMC. [Link]
-
210563Orig1s000 210563Orig2s000. (2017). accessdata.fda.gov. [Link]
-
Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. (2020). Chemical Science (RSC Publishing). [Link]
-
Improving physicochemical properties of Ibrutinib with cocrystal strategy based on structures and natures of the carboxylic acid co-formers. (2023). ResearchGate. [Link]
-
“Physiochemical properties of the Ibrutinib forms” “Forced degradation and thermal decomposition of Ibrutinib” “The mo. FAF CUNI. [Link]
-
Characterization of Amorphous Ibrutinib Thermal Stability. (2023). Organic Process Research & Development - ACS Publications. [Link]
-
Ibrutinib. PubChem - NIH. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2023). Analytical Chemistry - ACS Publications. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2018). PMC. [Link]
-
Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. (2023). ACS Omega. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data. (2023). RSC Publishing. [Link]
-
Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma. (2020). PMC. [Link]
-
Synthesis and characterization of new temperature-responsive polymers, poly(N-acryloylpiperidine) derivatives. J-STAGE. [Link]
-
RAFT Homo and Copolymerization ofN-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. ResearchGate. [Link]
- N-acylated piperidine derivatives, process for producing them, and pharmaceutical compositions containing them.
-
RAFT homo- and copolymerization of N-acryloyl-morpholine, piperidine, and azocane and their self-assembled structures. Infoscience. [Link]
-
A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012). PMC. [Link]
-
2-[4-hydroxy-1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride. NextSDS. [Link]
- Synthesis method of N-boc-4-hydroxypiperidine.
-
Synthesis of (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid. PrepChem.com. [Link]
-
2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride. J&K Scientific LLC. [Link]
-
2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem. [Link]
-
Piperidine Synthesis. (1984). DTIC. [Link]
-
Chemical Properties of Acetic acid, hydroxy- (CAS 79-14-1). Cheméo. [Link]
-
2-[4-hydroxy-1-(thiophene-2-carbonyl)piperidin-4-yl]acetic acid. Chemazone. [Link]
-
Chemoenzymatic Formation of Hydroxypiperidines. Radboud Repository. [Link]
- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2020). SciELO. [Link]
-
2-(4-Ethoxy-1-ethylpiperidin-4-yl)acetic acid. PubChem. [Link]
-
Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (2007). PMC. [Link]
Sources
- 1. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emjreviews.com [emjreviews.com]
- 4. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. Fluorinated and N-Acryloyl-Modified 3,5-Di[(E)-benzylidene]piperidin-4-one Curcuminoids for the Treatment of Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]

